
3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a bromophenyl group and a phenoxypropyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using brominating agents like bromine or N-bromosuccinimide (NBS).
Attachment of the phenoxypropyl group: This can be done through nucleophilic substitution reactions where a phenoxypropyl halide reacts with the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The phenoxypropyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Substitution: Alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The bromophenyl group and the oxadiazole ring can interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. The phenoxypropyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
- 3-(3-chlorophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
- 3-(3-bromophenyl)-5-(2-phenoxyethyl)-1,2,4-oxadiazole
Uniqueness
3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is unique due to the specific positioning of the bromophenyl and phenoxypropyl groups, which can influence its chemical reactivity and biological activity. The presence of the oxadiazole ring also imparts distinct properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-14-7-4-6-13(12-14)17-19-16(22-20-17)10-5-11-21-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZVYGXMRWUFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(allyloxy)benzyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4939415.png)
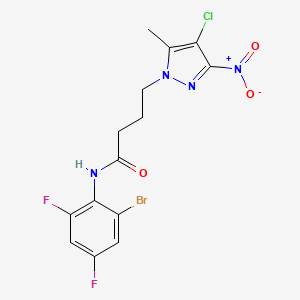
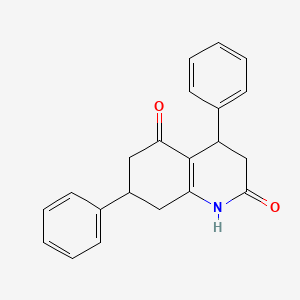
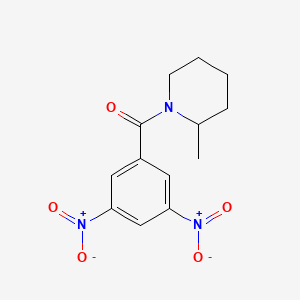
![7-methyl-2-thiophen-2-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4939444.png)
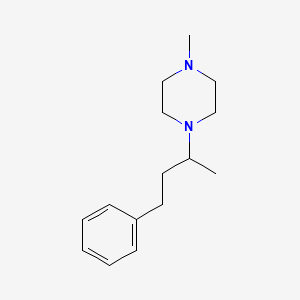
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide](/img/structure/B4939451.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B4939456.png)
![Ethyl 4-[(2-chlorophenyl)methyl]-1-(3-morpholin-4-ylpropanoyl)piperidine-4-carboxylate](/img/structure/B4939457.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4939463.png)
![1-(4-Ethylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one](/img/structure/B4939481.png)
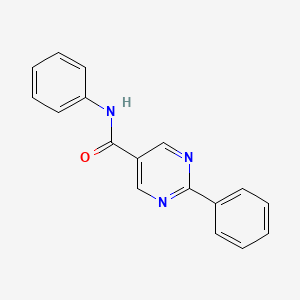
![ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4939486.png)
![N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide](/img/structure/B4939498.png)
